Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate
Overview
Description
Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate is a useful research compound. Its molecular formula is C11H8BrF3O3 and its molecular weight is 325.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Convenient Synthesis Pathways
The compound has been employed in synthesizing complex molecules, such as in the creation of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate through a series of reactions involving methyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate. This pathway demonstrates the compound's utility in building diverse molecular architectures, highlighting its significance in synthetic organic chemistry (Pokhodylo & Obushak, 2019).
Catalyst-Free Reactions
Research also indicates its application in catalyst-free reactions, such as P-C coupling reactions of halobenzoic acids and secondary phosphine oxides in water under microwave irradiation. This method showcases the potential of ethyl 3-bromo-2,4,5-trifluorobenzoylacetate in facilitating environmentally friendly and efficient synthetic processes without the need for a catalyst, yielding phosphinoylbenzoic acids and their ethyl esters with high efficiency (Jablonkai & Keglevich, 2015).
Intermediate for Heterocyclic Compounds
Further, it is a precursor in the synthesis of trifluoromethylthiazoles and their application to azo dyes. The reaction with thiourea and N-monosubstituted thioureas to yield 4-trifluoromethylthiazoles exemplifies its utility in producing heterocyclic compounds with potential applications in dyes and pigments, thus broadening the scope of its applicability in industrial chemistry (Tanaka et al., 1991).
Continuous Flow Synthesis
In the realm of process chemistry, this compound has been instrumental in the development of continuous flow synthesis techniques, particularly for producing 2,4,5-trifluorobenzoic acid. The innovative microflow process integrates Grignard exchange and carboxylation reactions, showcasing the compound's role in enhancing the efficiency and scalability of chemical manufacturing processes (Deng et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-(3-bromo-2,4,5-trifluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZVGWDMALRZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442252 | |
Record name | ETHYL 3-BROMO-2,4,5-TRIFLUOROBENZOYLACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104222-46-0 | |
Record name | ETHYL 3-BROMO-2,4,5-TRIFLUOROBENZOYLACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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